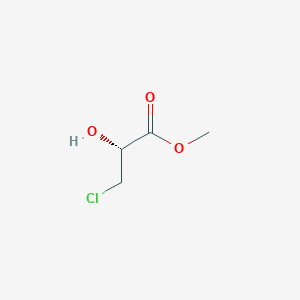

R-methyl 3-chloro-2-hydroxypropanoate

Description

R-Methyl 3-chloro-2-hydroxypropanoate (CAS 32777-04-1) is a chiral ester with the molecular formula C₄H₇ClO₃ and a molecular weight of 138.55 g/mol. It is a liquid at room temperature, typically stored under inert conditions, and has a purity of 95% . Its structure features a hydroxyl group at the C2 position, a chlorine atom at C3, and a methyl ester group at the carboxylate terminus. This compound is primarily used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals, where its stereochemistry and reactivity play critical roles .

Properties

IUPAC Name |

methyl (2R)-3-chloro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYMVZYRXABHDE-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Methyl 3-hydroxypropanoate

The most common and direct synthetic approach to R-methyl 3-chloro-2-hydroxypropanoate involves the selective chlorination of methyl 3-hydroxypropanoate. This method exploits the nucleophilic substitution of the hydroxyl group by chlorine under controlled conditions to avoid over-chlorination or side reactions.

- Starting Material: Methyl 3-hydroxypropanoate

- Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or other chlorinating reagents under mild conditions.

- Solvents: Dichloromethane or chloroform are preferred to facilitate the reaction and maintain selectivity.

- Conditions: Temperature control is critical, typically maintained at low to moderate temperatures to prevent side reactions.

- Mechanism: The chlorine atom replaces the hydroxyl group via nucleophilic substitution, forming the chlorohydrin ester.

This method yields this compound with moderate to high selectivity and is scalable for industrial applications. The reaction kinetics depend on solvent polarity and temperature, influencing both rate and selectivity.

Hydrolysis and Esterification Routes

Another approach involves starting from 3-chloro-2-hydroxypropanoic acid, which is first synthesized via chlorination of 3-hydroxypropanoic acid. Subsequent esterification with methanol under acidic conditions yields the methyl ester.

- Step 1: Chlorination of 3-hydroxypropanoic acid to obtain 3-chloro-2-hydroxypropanoic acid.

- Step 2: Acid-catalyzed esterification of the acid with methanol to form this compound.

- Catalysts: Sulfuric acid or p-toluenesulfonic acid are commonly used.

- Reaction Conditions: Reflux under methanol atmosphere, with water removal to drive the equilibrium toward ester formation.

This two-step process is advantageous for controlling stereochemistry and purity, especially when enantiomerically pure R-isomers are desired.

Functional Group Transformation via Trichloroacetimidate and Acetate Intermediates

Research on structurally related compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, provides insights into advanced preparation techniques that could be adapted for this compound.

- Conversion of hydroxyl groups into excellent leaving groups by reaction with trichloroacetonitrile (forming trichloroacetimidate) or acetic anhydride (forming acetate).

- These intermediates facilitate nucleophilic substitution reactions with various nucleophiles, enabling structural modifications.

- Catalytic Lewis acids, such as trimethylsilyltrifluoromethanesulfonate (TMSOTf), promote the coupling reactions efficiently at room temperature.

- This approach allows for selective functionalization and derivatization of the hydroxypropanoate ester backbone.

Azide Coupling and Amide Formation Pathways

In related ester derivatives, hydrazinolysis followed by diazotization and azide formation has been employed to generate reactive intermediates that couple with amines to form amide derivatives.

- Hydrazinolysis of the ester to form hydrazide.

- Diazotization of hydrazide to form azide intermediate.

- Coupling of azide with primary or secondary amines to yield N-alkyl amides.

While this method is more complex, it offers a route to diverse derivatives and could be adapted for this compound to access novel analogues.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Selectivity | Notes |

|---|---|---|---|---|---|

| Chlorination of Methyl 3-hydroxypropanoate | Methyl 3-hydroxypropanoate | SOCl₂, PCl₅, or other chlorinating agents | Low to moderate temperature, DCM or chloroform solvent | Moderate to high yield; selective chlorination | Direct, scalable, commonly used |

| Hydrolysis and Esterification | 3-Hydroxypropanoic acid | Chlorinating agent; Methanol, H₂SO₄ catalyst | Reflux in methanol, acid catalysis | High purity; controlled stereochemistry | Two-step; good for enantiomeric control |

| Trichloroacetimidate/Acetate Intermediates | Hydroxypropanoate derivatives | Trichloroacetonitrile, Acetic anhydride, TMSOTf | Room temperature, Lewis acid catalysis | High yield; rapid reaction times | Enables advanced functionalization |

| Azide Coupling and Amide Formation | Ester derivatives | Hydrazine hydrate, NaNO₂, HCl, amines | Reflux, 0 °C for diazotization and coupling | Good yields for derivatives | Complex; useful for derivative synthesis |

Research Findings and Observations

- The chlorination method requires careful temperature and reagent control to prevent over-chlorination and maintain the integrity of the hydroxyl group.

- Esterification following acid chlorination offers a route to high-purity methyl esters with potential for stereochemical control, important for applications requiring the R-isomer.

- Functional group transformation via trichloroacetimidate intermediates provides a versatile platform for further chemical modifications, facilitating the synthesis of complex molecules derived from this compound.

- Azide coupling techniques, although more elaborate, expand the chemical space accessible from the hydroxypropanoate scaffold and are valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions: R-methyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic substitution: 3-hydroxy-2-hydroxypropanoate derivatives.

Oxidation: 3-chloro-2-oxopropanoate.

Reduction: 3-chloro-2-hydroxypropanol.

Scientific Research Applications

R-methyl 3-chloro-2-hydroxypropanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of R-methyl 3-chloro-2-hydroxypropanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl and ester groups participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-Chloro-2-Hydroxypropanoate

- CAS : 40149-32-4

- Molecular Formula : C₅H₉ClO₃

- Molecular Weight : 152.58 g/mol

- Key Differences: The ethyl ester group (vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to steric hindrance, which could influence reactivity in synthetic pathways .

- Applications : Used as a solvent or intermediate in esterification reactions, though specific pharmacological data are less documented compared to the methyl variant .

Methyl 3-(2-Chlorophenyl)-2-Hydroxypropanoate

- CAS : 133373-32-7

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 214.63 g/mol

- The bulky phenyl group may sterically hinder interactions in enzyme-active sites, reducing catalytic efficiency compared to the non-aromatic methyl derivative .

- Applications : Likely employed in the synthesis of chiral pharmaceuticals, leveraging its aromatic moiety for targeted biological activity .

R-Methyl 2-Amino-3-Hydroxypropanoate Hydrochloride

- Molecular Formula: C₄H₁₀ClNO₃

- Molecular Weight : 155.58 g/mol

- Key Differences: Substitution of the C3 chlorine with an amino group transforms the compound into an amino acid derivative, significantly altering its biochemical reactivity. The presence of the amino group enables participation in peptide bond formation, making it valuable in peptide synthesis and enzyme studies .

- Applications : Used as a chiral building block in bioactive molecule synthesis, such as cycloserine analogs .

Structural and Functional Analysis

Biochemical Interactions

- Enzymatic studies on R-methyl mandelate (a structurally related ester) demonstrate that modifications like polymerization or mineralization can enhance enzyme stability and activity. For example, polyethylenimine (PEI) coating increased lipase activity by 8-fold in some substrates .

Biological Activity

R-Methyl 3-chloro-2-hydroxypropanoate is a compound of increasing interest in biological research due to its potential applications in pharmaceuticals and its biological activity. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies that highlight its significance in various fields.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H7ClO3

- Molecular Weight : 136.55 g/mol

The compound features a chiral center, contributing to its stereochemical properties, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to lipid metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Cell Proliferation Effects : Research indicates that the compound may influence cell proliferation, potentially affecting cancer cell lines. Its impact on cell cycle regulation is an area of active investigation.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies on animal models demonstrate that high doses can lead to adverse effects, including liver and kidney damage.

- Genotoxicity : The compound has been tested for mutagenic potential using various assays, including the Ames test, which indicated that it could induce mutations in bacterial cells under certain conditions.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Chan et al., 1986 | Assess carcinogenic potential | Induced forestomach neoplasms in rodent models at high doses. |

| Eder et al., 1982 | Evaluate mutagenicity | Showed mutagenic effects in Salmonella typhimurium; significant chromosomal aberrations observed. |

| United States National Toxicology Program, 1986 | Long-term exposure study | Increased incidence of squamous-cell papillomas in treated rats; liver necrosis noted at elevated doses. |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for R-methyl 3-chloro-2-hydroxypropanoate, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of methyl 2-hydroxypropanoate with chlorinating agents (e.g., SOCl₂ or PCl₃). Enantiomeric purity is highly dependent on reaction temperature and solvent choice. For instance, low temperatures (-10°C to 0°C) in anhydrous dichloromethane reduce racemization risks, while polar aprotic solvents like THF may improve reaction kinetics. Post-synthesis, chiral HPLC or capillary electrophoresis should be used to verify enantiomeric excess (≥98%) .

Q. How can researchers optimize purification techniques to isolate this compound with high yield and minimal impurities?

- Methodological Answer : Sequential purification steps are critical. After synthesis, liquid-liquid extraction with ethyl acetate/water removes unreacted starting materials. Subsequent column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the target compound. For chiral resolution, preparative HPLC with a cellulose-based chiral stationary phase (CSP) is recommended. Purity should be confirmed via GC-MS or NMR (e.g., absence of residual solvent peaks at δ 1.2–1.5 ppm) .

Q. What spectroscopic methods are most effective for characterizing the structure and confirming the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) identifies key signals: the methyl ester (δ 3.7 ppm, singlet), hydroxyl proton (δ 5.2 ppm, broad), and chlorinated CH (δ 4.3 ppm, multiplet).

- IR : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (O-H stretch at ~3450 cm⁻¹).

- Optical Rotation : Specific rotation ([α]D²⁵) should be compared to literature values (e.g., +15° to +20° in ethanol) to confirm stereochemistry .

Advanced Research Questions

Q. How do solvent polarity and temperature impact kinetic vs. thermodynamic control in the formation of this compound derivatives?

- Methodological Answer : In polar solvents (e.g., DMF), the reaction favors the thermodynamically stable product due to stabilization of transition states. Lower temperatures (≤0°C) favor kinetic control, leading to higher enantioselectivity but lower yields. Computational modeling (e.g., DFT calculations) can predict energy barriers for competing pathways. Experimental validation via time-resolved NMR or in-situ IR monitoring is advised to track intermediate formation .

Q. What strategies can resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading (e.g., 5–20 mol%) or substrate-to-catalyst ratios. Systematic studies using Design of Experiments (DoE) frameworks can identify optimal conditions. Cross-validate results with quantum mechanical/molecular mechanical (QM/MM) simulations to assess catalyst-substrate interactions. For example, chiral oxazaborolidine catalysts may outperform binaphthol-derived systems under anhydrous conditions .

Q. How do competing reaction pathways in the chlorination of methyl 2-hydroxypropanoate precursors affect regioselectivity?

- Methodological Answer : Competing pathways (e.g., over-chlorination or ester hydrolysis) can be mitigated by controlling stoichiometry (1:1.05 molar ratio of precursor to chlorinating agent) and using scavengers (e.g., molecular sieves for water removal). Regioselectivity is monitored via LC-MS to detect byproducts (e.g., di-chlorinated species at m/z 215.2). Kinetic isotope effect (KIE) studies using deuterated substrates can elucidate mechanistic details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.